molecular formula C18H17N3O3 B11162601 N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide

Cat. No.: B11162601
M. Wt: 323.3 g/mol
InChI Key: FSXXPBUSGLIGOB-UHFFFAOYSA-N
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Description

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide typically involves the reaction of 3-methoxyaniline with an appropriate indole derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both an indole ring and a methoxyphenyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[2-(3-methoxyanilino)-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-24-14-7-4-6-13(10-14)20-17(22)11-19-18(23)16-9-12-5-2-3-8-15(12)21-16/h2-10,21H,11H2,1H3,(H,19,23)(H,20,22)

InChI Key

FSXXPBUSGLIGOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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